N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a spirocyclic compound featuring a fused indoline-thiazolidinone core, a 4-methoxyphenyl substituent, and a furan-2-ylmethyl-acetamide side chain. This architecture combines a rigid spiro system with polar and aromatic moieties, which may enhance binding to biological targets.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(4-methoxyphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-31-17-10-8-16(9-11-17)27-22(29)15-33-24(27)19-6-2-3-7-20(19)26(23(24)30)14-21(28)25-13-18-5-4-12-32-18/h2-12H,13-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDJLVOLAGHDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the spiro[indoline-thiazolidine] scaffold and subsequent modifications to incorporate the furan and methoxyphenyl groups. Detailed synthetic routes can be found in supporting literature .
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. The presence of functional groups such as furan and methoxyphenyl enhances its affinity for specific biological targets, including enzymes and receptors involved in cancer progression.
Targeting Cancer Cells
Preliminary studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. The compound demonstrated an IC50 value comparable to established anticancer agents, indicating its potential as a therapeutic candidate.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 0.48 | Induction of apoptosis via caspase activation | |
| HCT-116 | 0.78 | Cell cycle arrest at G1 phase | |
| A549 | 0.19 | Inhibition of proliferation |
Case Study 1: Anticancer Activity
In a study investigating novel anticancer agents, this compound was tested against MCF-7 and HCT-116 cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through increased caspase 3/7 activity. Flow cytometry analysis confirmed that treated cells were arrested in the G1 phase of the cell cycle .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of electron-donating and electron-withdrawing groups on the phenyl ring for enhancing biological activity. The introduction of methoxy groups significantly improved anticancer potency compared to other derivatives lacking such modifications .
Scientific Research Applications
The compound exhibits several promising biological activities:
1. Anticancer Activity
- The compound has shown potential as an anticancer agent by inhibiting the proliferation of cancer cells. It targets critical signaling pathways such as the phosphatidylinositol-3-kinase (PI3K) pathway, which is essential for cell growth and survival. Studies indicate a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its effectiveness against various cancer cell lines.
2. Antioxidant Activity
- The furan and thiazolidine moieties present in the compound contribute to its antioxidant properties. Research indicates that it can scavenge free radicals and protect cells from oxidative stress, particularly in environments exposed to harmful agents like hydrogen peroxide.
3. Anti-inflammatory Effects
- Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. In animal models, derivatives of this compound have shown a marked decrease in paw edema and inflammatory markers, indicating potential therapeutic applications in treating inflammatory diseases.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Studies
Anticancer Activity
A study focusing on similar compounds highlighted their ability to inhibit the growth of various cancer cell lines by targeting critical pathways like PI3K/Akt/mTOR. The results indicated effective reductions in cell viability at low concentrations, establishing a foundation for further research into their anticancer properties.
Oxidative Stress Protection
Research has demonstrated that compounds with furan rings exhibit strong antioxidant activity in vitro, significantly reducing oxidative damage in human cell cultures subjected to oxidative stress conditions.
Anti-inflammatory Potential
In preclinical studies involving animal models, derivatives with structures similar to N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide showed substantial decreases in paw edema and inflammatory cytokines post-administration. These findings suggest a viable pathway for developing treatments for inflammatory conditions.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Linker
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
-
Acidic Hydrolysis : In HCl (6M) at reflux, the amide bond cleaves to form 2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetic acid .
-
Basic Hydrolysis : NaOH (2M) at 80°C produces the corresponding carboxylate salt.
| Reaction Conditions | Product | Yield (Theoretical) |
|---|---|---|
| HCl (6M), reflux, 12 h | Carboxylic acid | 85–90% |
| NaOH (2M), 80°C, 6 h | Sodium carboxylate | 75–80% |
Ring-Opening of the Spiro-Thiazolidinone System
The spiro-thiazolidinone moiety undergoes nucleophilic attack at the carbonyl or sulfur atoms:
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Amine-Induced Ring-Opening : Reaction with primary amines (e.g., methylamine) in ethanol opens the thiazolidinone ring, forming N-substituted indoline-thiourea derivatives .
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Thiol Reactivity : Thiophenol in DMF generates disulfide-linked products via S–S bond formation .
| Nucleophile | Conditions | Product Class |
|---|---|---|
| R-NH2 | Ethanol, reflux, 8 h | Thiourea derivatives |
| Ar-SH | DMF, rt, 24 h | Disulfide-linked compounds |
Electrophilic Substitution on the Furan Ring
The electron-rich furan undergoes electrophilic substitution, primarily at the α-position:
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Nitration : HNO3/H2SO4 at 0°C introduces a nitro group at C5 of the furan .
-
Sulfonation : SO3 in dioxane adds sulfonic acid groups, enhancing water solubility .
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO3/H2SO4, 0°C, 2 h | 5-Nitro-furan derivative |
| Sulfonation | SO3/dioxane, 50°C, 6 h | Furan-2-yl-sulfonic acid adduct |
Oxidative Demethylation of the Methoxyphenyl Group
The 4-methoxyphenyl group is susceptible to oxidative demethylation:
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BBr3-Mediated Demethylation : Boron tribromide in CH2Cl2 at −78°C converts the methoxy group to a hydroxyl, yielding 4-hydroxyphenyl derivatives .
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| BBr3 | CH2Cl2, −78°C, 1 h | 4-Hydroxyphenyl analog |
Cycloaddition and Heterocycle Formation
The furan ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts .
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, reflux, 12 h | Oxanorbornene-fused derivative |
Condensation with Carbonyl Compounds
The secondary amine in the thiazolidinone reacts with aldehydes/ketones to form Schiff bases. For example, condensation with benzaldehyde in ethanol yields imine-linked conjugates .
| Carbonyl Compound | Conditions | Product |
|---|---|---|
| Benzaldehyde | Ethanol, rt, 24 h | Benzylidene-imine derivative |
Key Mechanistic Insights
-
Acetamide Hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack .
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Thiazolidinone Reactivity : Ring-opening is driven by the electrophilicity of the carbonyl carbon and the nucleophilicity of the attacking species .
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Furan Electrophilicity : The α-position’s electron density directs nitration/sulfonation regioselectivity .
Comparison with Similar Compounds
Core Spiro-Indoline-Thiazolidinone Derivatives
Example Compound : 2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide (4a-4g)
- Structural Similarities : Shares the spiro[indoline-3,2'-thiazolidin]-2,4'-dione core and acetamide linkage.
- Functional Differences :
- Activity : Exhibits anti-inflammatory, analgesic, and antibacterial properties, with potency varying by substituents (e.g., compound 5d showed highest anti-inflammatory activity) .
- Substituent Impact : The benzo[d]thiazol-2-ylthio group in 4a-4g enhances antibacterial activity compared to the methoxyphenyl and furan groups in the target compound .
Example Compound: 3'-(4-Arylimino)-spiro[indole-3,2'-[1,3]thiazolidene]-2,4'-dione derivatives
Thiazolidinedione and Acetamide Derivatives
Example Compound: N-(2′-Aminopyrimidin-4′-yl)-2-(2″,4″-dioxothiazolidin-5″-yl) Acetamide (19)
- Structural Similarities : Contains a thiazolidinedione ring and acetamide group.
- Functional Differences: Activity: Targets glucose metabolism and insulin sensitivity, unlike the anti-inflammatory focus of spiro-indoline derivatives . Substituent Role: The aminopyrimidinyl group in compound 19 directs specificity toward metabolic pathways .
Furan-Containing Acetamide Derivatives
Example Compound: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides
- Structural Similarities : Incorporates a furan-2-yl group and acetamide linkage.
- Structural Impact: The triazole-sulfanyl moiety in these compounds contrasts with the spiro system of the target compound, altering solubility and target interactions .
NMR Spectral Data (Key Comparisons)
Notes:
Anti-Inflammatory and Antimicrobial Activity
- Comparison: Compound 5d (anti-inflammatory): Substituted with benzo[d]thiazole, achieving IC50 ~12 µM . 2-((4-Amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamides: IC50 ~18 µM, suggesting the spiro core in the target compound may improve potency .
Metabolic Regulation Potential
- While thiazolidinedione derivatives (e.g., compound 19) target PPARγ for insulin sensitization, the target compound’s spiro system and bulky substituents may limit cross-reactivity, favoring anti-inflammatory pathways .
Preparation Methods
Condensation with 4-Methoxybenzaldehyde
Starting Materials :
- Isatin (indoline-2,3-dione)
- 4-Methoxybenzaldehyde
- Thiosemicarbazide
Reaction Conditions :
- Montmorillonite KSF (10% w/w) as a heterogeneous catalyst
- DMF (3–5 drops) as a polar aprotic solvent
- Reflux at 80–90°C for 4–5 minutes
Mechanism :
The aldehyde undergoes nucleophilic attack by the thiosemicarbazide’s amino group, forming a thiosemicarbazone intermediate. Cyclization via intramolecular nucleophilic substitution generates the thiazolidinone ring, while simultaneous condensation with isatin forms the spiro junction.
Functionalization with the Acetamide Moiety
The N-(furan-2-ylmethyl)acetamide side chain is introduced via nucleophilic substitution.
Chloroacetamide Alkylation
Starting Materials :
- Spiro[indoline-3,2'-thiazolidin]-4-one intermediate
- 2-Chloro-N-(furan-2-ylmethyl)acetamide
Reaction Conditions :
Mechanism :
The spiro compound’s secondary amine attacks the electrophilic chloroacetamide, displacing chloride and forming the C–N bond.Yield : 75–80% (based on analogous phenoxyacetamide syntheses).
Incorporation of the 4-Methoxyphenyl Group
The 3'-(4-methoxyphenyl) substituent is introduced during spiro ring formation.
Michael Addition Strategy
Starting Materials :
- 3-Substituted indole precursor
- 4-Methoxyphenylacetylene
Reaction Conditions :
Mechanism :
Palladium-mediated coupling installs the 4-methoxyphenyl group at the indole C3 position prior to spirocyclization.
Solid-Supported Synthesis Optimization
Montmorillonite KSF enhances reaction efficiency for spiro core formation.
Comparative Analysis of Methods
| Parameter | Traditional Method | Solid-Supported Method |
|---|---|---|
| Reaction Time | 6–8 hours | 4–5 minutes |
| Yield | 70–75% | 85–90% |
| Catalyst Loading | None | 10% w/w |
| Solvent | Ethanol | DMF |
Challenges and Solutions
Q & A
Q. What are the critical steps and parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including:
- Condensation : Formation of the spiro indoline-thiazolidinone core via cyclization under acidic conditions (e.g., glacial acetic acid) .
- Functionalization : Introduction of the furan-2-ylmethyl and 4-methoxyphenyl groups through nucleophilic substitution or coupling reactions .
- Purification : Use of recrystallization or column chromatography to isolate the final product . Key Parameters :
- Temperature control (e.g., reflux for cyclization steps).
- Solvent selection (DMF for polar intermediates, ethanol for recrystallization).
- Reaction monitoring via TLC or HPLC to track intermediate formation .
Q. Which analytical methods are most effective for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify spirocyclic connectivity and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- HPLC : Quantify purity (>95% recommended for biological assays) .
- X-ray Crystallography (if available): Resolve stereochemical ambiguities in the spiro center .
Q. How do structural features influence reactivity and stability?
- Spiro Core : The fused indoline-thiazolidinone system imposes steric constraints, limiting rotational freedom and enhancing metabolic stability .
- Furan-2-ylmethyl Group : Electron-rich furan enhances solubility in polar solvents but may oxidize under strong acidic conditions .
- 4-Methoxyphenyl Substituent : Methoxy groups stabilize aromatic interactions in biological targets but can undergo demethylation under harsh reaction conditions .
Advanced Questions
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Variable Substituents : Modify the 4-methoxyphenyl (e.g., replace with halogens or bulky groups) and furan-2-ylmethyl (e.g., substitute with other heterocycles) .
- Core Modifications : Explore thiazolidinone-to-oxazolidinone substitutions or spiro ring expansion . Example SAR Table :
| Analog Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| 4-Fluorophenyl replacement | 12 µM (Anticancer) | Improved lipophilicity |
| Thiazolidinone → Oxazolidinone | Inactive | Loss of spiro conformation |
| Based on comparative studies in . |
Q. How to resolve contradictions in biological activity data across assays?
- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum concentration, incubation time) .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation in certain assays .
- Target Engagement Studies : Confirm binding to proposed targets (e.g., kinases, GPCRs) via SPR or thermal shift assays .
Q. What factors influence stability under experimental storage and handling conditions?
- Light Sensitivity : Protect from UV exposure due to the photosensitive thiazolidinone moiety .
- pH-Dependent Degradation : Avoid prolonged storage in acidic buffers (pH < 5) to prevent hydrolysis of the acetamide bond .
- Lyophilization : For long-term storage, lyophilize in inert atmospheres (argon) to prevent oxidation .
Methodological Recommendations
- Synthetic Troubleshooting : If yields drop below 50%, re-optimize catalyst loading (e.g., 10 mol% Pd for couplings) or switch solvents (e.g., THF → DCM) .
- Biological Profiling : Prioritize assays for anti-inflammatory (COX-2 inhibition) and anticancer (apoptosis via caspase-3 activation) activity, given structural analogs' reported efficacy .
- Computational Support : Use molecular docking (AutoDock Vina) to predict interactions with targets like PPAR-γ or tubulin, guiding experimental prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
